molecular formula C16H11N3O3S B2627716 N-(2,1,3-benzothiadiazol-4-yl)-7-methoxy-1-benzofuran-2-carboxamide CAS No. 1219902-12-1

N-(2,1,3-benzothiadiazol-4-yl)-7-methoxy-1-benzofuran-2-carboxamide

Cat. No.: B2627716
CAS No.: 1219902-12-1
M. Wt: 325.34
InChI Key: IJJATMVKVRLKAA-UHFFFAOYSA-N
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Description

N-(2,1,3-Benzothiadiazol-4-yl)-7-methoxy-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a benzothiadiazole core fused with a methoxy-substituted benzofuran moiety via a carboxamide linkage. This structure combines electron-deficient (benzothiadiazole) and electron-rich (benzofuran) aromatic systems, which may confer unique electronic and steric properties.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3S/c1-21-12-7-2-4-9-8-13(22-15(9)12)16(20)17-10-5-3-6-11-14(10)19-23-18-11/h2-8H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJATMVKVRLKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-7-methoxy-1-benzofuran-2-carboxamide typically involves the reaction of 2,1,3-benzothiadiazole derivatives with benzofuran carboxylic acid derivatives under specific conditions. One common method includes the use of phosphorylation techniques to modify the amino group of 4-amino-2,1,3-benzothiadiazole . The reaction conditions often require the presence of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-7-methoxy-1-benzofuran-2-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced to form different derivatives by adding hydrogen or removing oxygen.

    Substitution: Various substitution reactions can occur, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with altered functional groups.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-7-methoxy-1-benzofuran-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2,1,3-benzothiadiazol-4-yl)-7-methoxy-1-benzofuran-2-carboxamide with structurally related compounds, focusing on substituent effects, synthetic pathways, and functional attributes.

Structural Analogues

Substituent Effects on Reactivity and Properties

  • Benzothiadiazole Modifications: The target compound’s benzothiadiazole lacks electron-withdrawing substituents (e.g., Cl in Compound 9 ), which may reduce its electrophilicity compared to chlorinated analogs. This could influence binding to biological targets or solubility in polar solvents.
  • Benzofuran Modifications: The 7-methoxy group in the target compound may enhance solubility compared to non-polar substituents (e.g., benzyl groups in Compound 22 ). Methoxy groups also act as electron donors, altering the benzofuran’s electronic profile for charge-transfer applications.

Biological Activity

N-(2,1,3-benzothiadiazol-4-yl)-7-methoxy-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzothiadiazole moiety known for its electron-accepting properties, and a benzofuran structure that enhances its biological activity. The methoxy group contributes to its solubility and stability, making it suitable for various applications in medicinal chemistry.

Molecular Characteristics

Property Value
Molecular FormulaC15H13N3O2S
Molecular Weight299.3 g/mol
IUPAC NameN-(2,1,3-benzothiadiazol-4-yl)-7-methoxy-1-benzofuran-2-carboxamide

The biological activity of N-(2,1,3-benzothiadiazol-4-yl)-7-methoxy-1-benzofuran-2-carboxamide is primarily attributed to its interaction with various molecular targets:

  • Antimicrobial Activity : The presence of the thiazole ring in related compounds indicates potential antibacterial and antifungal properties. Studies have shown that benzothiadiazole derivatives often exhibit significant antimicrobial effects due to their ability to disrupt microbial cell membranes and inhibit essential enzymatic functions.
  • Photophysical Properties : The compound's ability to absorb light and participate in photodynamic reactions suggests its potential use in fluorescent probes and photodynamic therapy applications. This characteristic is vital for developing therapeutic agents that utilize light to activate drug delivery systems.

Research Findings and Case Studies

Several studies have investigated the biological activities of compounds related to N-(2,1,3-benzothiadiazol-4-yl)-7-methoxy-1-benzofuran-2-carboxamide:

1. Antimicrobial Efficacy

A study focused on the antimicrobial properties of similar benzothiadiazole derivatives demonstrated significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism was linked to the disruption of bacterial cell wall synthesis.

2. Anticancer Potential

Research on benzothiadiazole derivatives has indicated promising anticancer properties. In vitro studies showed that these compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways .

3. Photodynamic Therapy

A case study highlighted the use of benzothiadiazole derivatives in photodynamic therapy for cancer treatment. The compounds were found to generate reactive oxygen species upon light activation, leading to selective cytotoxicity in tumor cells while sparing healthy tissues.

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